molecular formula C5H11NO2 B13835707 2-(Methylamino)but-2-ene-1,3-diol

2-(Methylamino)but-2-ene-1,3-diol

Cat. No.: B13835707
M. Wt: 117.15 g/mol
InChI Key: MPBUDMXPQILBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)but-2-ene-1,3-diol is an organic compound that features both an amino group and two hydroxyl groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)but-2-ene-1,3-diol can be achieved through several methods. One common approach involves the dehydration of alcohols to form alkenes. For instance, the dehydration of butan-2-ol can yield but-2-ene, which can then be further functionalized to introduce the amino and hydroxyl groups . The reaction typically involves heating the alcohol with an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration processes followed by functionalization steps to introduce the desired amino and hydroxyl groups. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)but-2-ene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond can be reduced to form saturated compounds.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation of the hydroxyl groups can yield diketones or carboxylic acids.

    Reduction: Reduction of the double bond can produce saturated diols.

    Substitution: Substitution reactions can lead to the formation of N-alkylated derivatives.

Scientific Research Applications

2-(Methylamino)but-2-ene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)but-2-ene-1,3-diol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s biological activity and its role in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)but-2-ene-1,3-diol is unique due to the presence of both an amino group and two hydroxyl groups on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

2-(methylamino)but-2-ene-1,3-diol

InChI

InChI=1S/C5H11NO2/c1-4(8)5(3-7)6-2/h6-8H,3H2,1-2H3

InChI Key

MPBUDMXPQILBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.